2-(2-Methoxyphenoxy)-N-methyl-1-propanamine

Description

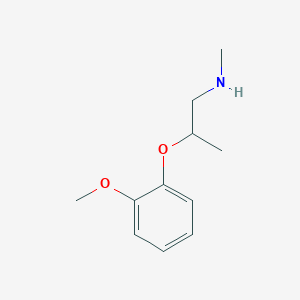

2-(2-Methoxyphenoxy)-N-methyl-1-propanamine is a secondary amine featuring a propanamine backbone with a 2-methoxyphenoxy group attached to the second carbon and an N-methyl substitution. The methoxyphenoxy moiety introduces aromatic and electron-donating characteristics, while the N-methyl group influences steric and electronic properties. This compound is structurally distinct due to its oxygen-linked phenoxy group and propanamine chain, which differentiate it from simpler phenethylamine derivatives.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-12-2)14-11-7-5-4-6-10(11)13-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMLYHFLPRVBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Demethylation of N,N-Dimethylpropanamine Derivatives

A documented approach involves starting from N,N-dimethylpropanamine derivatives, which are selectively demethylated to yield the N-methylated product. The process includes:

- Reacting N,N-dimethylpropanamine with reagents such as phenyl chloroformate or trichloroethyl chloroformate to form a urethane intermediate.

- Hydrolyzing this intermediate under basic conditions to obtain the N-methylpropanamine derivative.

This method is advantageous for its selectivity and has been demonstrated in the synthesis of related propanamine derivatives with various aromatic substitutions.

Use of Triphosgene and Base-Mediated Urea Intermediates

A more complex process for related N-methyl aryloxypropanamines includes:

- Cooling a toluene solution containing the amine intermediate.

- Adding diisopropylethylamine followed by slow addition of triphosgene to form a urea intermediate.

- Hydrolyzing and basifying the reaction mixture to isolate the N-methylated product.

- Final conversion to hydrochloride salt for purification.

Though this method is described for naphthyl and thiophenyl analogues, the principles apply to 2-methoxyphenoxy derivatives as well.

Four-Step Synthesis via Substituted Benzyl Chloride and Isobutyronitrile

A novel method for 2-methyl-1-substituted phenyl-2-propanamine analogues involves:

- Reacting substituted benzyl chloride with isobutyronitrile under organic base catalysis at -78°C to 0°C to form substituted butyronitriles.

- Hydrolyzing the nitrile to the corresponding butyric acid under basic conditions at 80°C-220°C.

- Forming carbamic acid benzyl esters catalytically at room temperature.

- Catalytic conversion of the ester to the target propanamine compound.

This method yields approximately 50% overall, significantly improving yield over traditional methods and is adaptable to methoxy-substituted phenyl groups.

- The demethylation approach is useful when starting from readily available N,N-dimethyl derivatives, allowing for selective removal of one methyl group on nitrogen without affecting other functional groups.

- Ether formation via nucleophilic substitution requires careful control of reaction conditions to avoid side reactions, particularly when using strong bases like sodium hydride.

- The triphosgene method provides a controlled pathway to intermediate ureas, which upon base treatment yield the desired amine with high purity, suitable for pharmaceutical-grade synthesis.

- The four-step nitrile-based synthesis offers a significant yield improvement and flexibility in substituent variation, making it attractive for industrial applications where efficiency and scalability are critical.

Multiple preparation methods for 2-(2-Methoxyphenoxy)-N-methyl-1-propanamine exist, ranging from selective demethylation of dimethyl derivatives to multi-step syntheses involving nitrile intermediates and urea formation. The choice of method depends on available starting materials, desired purity, scalability, and yield considerations. Recent advances emphasize improved yields and process efficiency, particularly the four-step nitrile route that achieves near 50% overall yield, a substantial improvement over older methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-methyl-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure:

- IUPAC Name: 2-(2-methoxyphenoxy)-N-methylpropan-1-amine

- Molecular Formula: C11H17NO2

- Molecular Weight: 195.26 g/mol

- Canonical SMILES: CC(CNC)OC1=CC=CC=C1OC

The compound features a methoxyphenoxy group, which enhances its reactivity and interaction with biological systems.

Types of Reactions:

- Oxidation: Can be oxidized to form oxides.

- Reduction: Capable of undergoing reduction to yield various amine derivatives.

- Substitution: The methoxy group can be replaced with other functional groups under specific conditions.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Chemistry

In the field of chemistry, 2-(2-Methoxyphenoxy)-N-methyl-1-propanamine serves as an intermediate in the synthesis of organic compounds . Its unique structure allows for the development of various derivatives that can be utilized in different chemical processes.

Biology

Research indicates that this compound has significant potential in biological applications:

- Cellular Processes: It is being studied for its effects on cellular mechanisms, particularly in relation to neurotransmitter systems.

- Inflammatory Pathways: The compound may modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.

Medicine

Ongoing research is exploring its therapeutic applications:

- Chronic Pain Management: In animal models, administration has shown a significant reduction in pain-related behaviors, suggesting efficacy in pain management.

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties, particularly relevant in neurodegenerative diseases such as Alzheimer's.

Case Studies

-

Chronic Pain Management:

- A study involving a rat model demonstrated that the compound significantly decreased pain markers compared to control groups, indicating its potential use in treating chronic pain conditions.

-

Neuroprotection:

- Research findings suggest that the compound may protect neuronal cells from degeneration, offering promise for future treatments of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-N-methyl-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-Methoxyphenoxy)-N-methyl-1-propanamine becomes evident when compared to related compounds. Below is a detailed analysis:

Key Observations :

- Chain Length: Ethylamino derivatives (e.g., Compound 14, G07) exhibit hydrogen bonding essential for anti-influenza activity, whereas the longer propanamine chain in the target compound may alter steric interactions .

- Methyl Substitution : Trimipramine’s N,N,2-trimethyl group enhances SGLT1 inhibition compared to desipramine’s single N-methyl, suggesting the target’s N-methyl may offer moderate activity in similar contexts .

- Phenoxy vs.

Physicochemical Properties

*Estimated using analogous structures from .

Key Observations :

- The target compound’s LogP (~2.2) balances lipophilicity and solubility, making it favorable for drug-like properties.

- Its PSA (~30.5 Ų) suggests moderate hydrogen-bonding capacity, comparable to anti-influenza compounds in .

Biological Activity

2-(2-Methoxyphenoxy)-N-methyl-1-propanamine, also known by its chemical structure and CAS number 1040686-56-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It is suggested that this compound may exert its effects through the modulation of neurotransmitter systems and inflammatory pathways.

Target Enzymes and Pathways

- Cyclooxygenase (COX) Inhibition : Preliminary studies indicate that compounds similar to this compound can inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway. This inhibition leads to a reduction in pro-inflammatory mediators such as prostaglandins, potentially alleviating inflammation and pain.

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly those associated with mood regulation and cognitive function. This suggests potential applications in treating neuropsychiatric disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Key aspects include:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after administration, with peak plasma concentrations occurring within hours. |

| Metabolism | Primarily metabolized by liver enzymes, including cytochrome P450 isoforms. |

| Elimination | Excreted mainly through urine, with a half-life suitable for once-daily dosing in potential therapeutic applications. |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance:

- Cell Line Studies : Experiments using human cell lines have shown that the compound reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS) .

In Vivo Studies

Animal model studies further support the anti-inflammatory properties:

- Dosage Effects : At varying doses, the compound has been shown to effectively reduce inflammation markers in models of arthritis without significant adverse effects .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Chronic Pain Management : A study involving a rat model of chronic pain demonstrated that administration of this compound led to a significant decrease in pain-related behaviors compared to control groups.

- Neuroprotective Effects : Research indicates that the compound may provide neuroprotective effects in models of neurodegeneration, suggesting its potential use in conditions like Alzheimer's disease.

Q & A

Basic: What synthetic methodologies are most effective for producing high-purity 2-(2-Methoxyphenoxy)-N-methyl-1-propanamine, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, highlights the use of "General Method B" for synthesizing structurally similar N-substituted amines, involving condensation of 2-(2-methoxyphenoxy)ethylamine precursors with appropriate electrophiles under controlled pH and temperature (e.g., 0–5°C for imine formation). Yield optimization requires:

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

- Reagent stoichiometry: Maintaining a 1:1.2 molar ratio of amine to electrophile to minimize side products.

- Catalysis: Using anhydrous conditions with molecular sieves to suppress hydrolysis .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

Answer:

1H and 13C NMR are critical for confirming the methoxyphenoxy and N-methylpropanamine moieties. Key spectral features include:

- 1H NMR:

- 13C NMR:

- Resonance at ~55 ppm for the methoxy carbon.

- Aromatic carbons at 110–150 ppm.

- Carbonyl or amine-associated carbons at 40–60 ppm.

Discrepancies in peak multiplicity or chemical shifts may indicate incomplete substitution or impurities .

Advanced: What strategies ensure functional selectivity when studying this compound’s interaction with serotonin receptors (e.g., 5-HT2C vs. 5-HT2A)?

Answer:

Functional selectivity requires:

- Binding assays: Competitive radioligand displacement using [3H]mesulergine (5-HT2C) and [3H]ketanserin (5-HT2A) to calculate Ki values .

- Functional assays: Measuring intracellular Ca2+ flux or ERK phosphorylation in transfected HEK293 cells to assess biased agonism/antagonism.

- Structural modeling: Docking studies to identify key residues (e.g., transmembrane helix 5) influencing receptor subtype selectivity .

Advanced: How can researchers resolve contradictions in purity assessments between GC-MS, FTIR, and NMR data for this compound?

Answer:

Contradictions arise from differing detection limits:

- GC-MS: Detects volatile impurities (e.g., residual solvents) but may degrade thermolabile compounds. Use splitless injection and low oven ramp rates (e.g., 10°C/min) to minimize decomposition .

- FTIR-ATR: Identifies functional groups (e.g., amine N-H stretches at 3300–3500 cm⁻¹) but lacks sensitivity for trace impurities.

- NMR: Detects non-volatile impurities (e.g., diastereomers) but requires high sample purity (>95%). Cross-validate with HPLC-MS (reverse-phase C18 column, 0.1% TFA in mobile phase) for comprehensive impurity profiling .

Advanced: What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?

Answer:

Common byproducts include:

- N-Demethylated analogs: Result from incomplete alkylation of the primary amine. Mitigate via excess methyl iodide and NaHCO3 as a base .

- Ether cleavage products: Acidic conditions may hydrolyze the methoxyphenoxy group. Use anhydrous solvents and avoid prolonged exposure to HCl during salt formation .

- Diastereomers: Chiral center racemization during synthesis. Monitor via chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol eluent) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Receptor binding: Radioligand competition assays using 5-HT2C/2A receptors .

- Cytotoxicity: MTT assays in HEK293 or SH-SY5Y cells (IC50 determination).

- Metabolic stability: Microsomal incubation (human liver microsomes, NADPH regeneration system) to assess CYP-mediated degradation .

Advanced: How do stereochemical variations (e.g., R vs. S enantiomers) impact the compound’s pharmacokinetic and pharmacodynamic profiles?

Answer:

- Pharmacokinetics: Enantiomers may exhibit differing metabolic rates. For example, the S-enantiomer could show higher plasma exposure due to slower CYP3A4 clearance (assessed via chiral LC-MS/MS) .

- Pharmacodynamics: One enantiomer may have higher 5-HT2C affinity. Resolve enantiomers via asymmetric synthesis (e.g., Evans oxazolidinone auxiliaries) or chiral resolution .

Advanced: What experimental designs address discrepancies in reported receptor binding affinities across studies?

Answer:

Discrepancies may stem from assay conditions:

- Buffer composition: Use HEPES (pH 7.4) instead of Tris to avoid metal ion interference.

- Membrane preparation: Isolate receptors from transfected cells (vs. brain tissue) to reduce off-target binding.

- Data normalization: Express binding as % displacement relative to a reference antagonist (e.g., clozapine for 5-HT2A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.